molecular formula C14H10F3NO3 B6394547 3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid CAS No. 1261958-20-6

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394547
CAS No.: 1261958-20-6
M. Wt: 297.23 g/mol
InChI Key: JSUZOYUIVZOUDA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-methoxy-3-trifluoromethylphenyl group

Properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(7-10(11)14(15,16)17)9-3-2-6-18-12(9)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUZOYUIVZOUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-trifluoromethylbenzene and picolinic acid.

    Reaction Conditions: The key step involves the coupling of the 4-methoxy-3-trifluoromethylbenzene with picolinic acid under appropriate conditions.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: In the materials science field, it is investigated for its potential use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the picolinic acid moiety may facilitate its transport and distribution within biological systems .

Comparison with Similar Compounds

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